4-Méthylquinazoline

Vue d'ensemble

Description

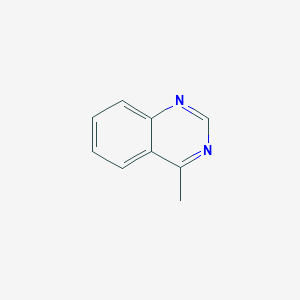

4-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.

Applications De Recherche Scientifique

4-Methylquinazoline has a wide range of applications in scientific research, including:

Medicine: Investigated for its potential anticancer, antibacterial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

Target of Action

4-Methylquinazoline is a derivative of quinazoline, a class of compounds known for their wide spectrum of biological activities Quinazoline derivatives have been associated with a variety of targets, including pi3k and hdac .

Mode of Action

For instance, some quinazoline derivatives have been designed as potent PI3K inhibitors that significantly suppress the phosphorylation of the main PI3K downstream effectors .

Biochemical Pathways

It’s known that the pi3k signaling transduction pathway is linked to the pathology of various diseases, including idiopathic pulmonary fibrosis (ipf) . Therefore, it’s plausible that 4-Methylquinazoline, as a PI3K inhibitor, could affect this pathway.

Pharmacokinetics

For instance, certain quinazoline derivatives have been shown to have favorable potencies against both PI3K and HDAC, and demonstrated significant and dose-dependent anticancer efficacies in in vivo studies .

Result of Action

For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations .

Action Environment

The synthesis of quinazoline derivatives has been optimized under various conditions , suggesting that the environment could potentially influence the action of these compounds.

Analyse Biochimique

Biochemical Properties

4-Methylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis, suggesting that it interacts with olfactory receptors

Cellular Effects

Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These activities suggest that 4-Methylquinazoline may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline typically involves the reaction of 2-aminobenzylamine with formic acid under reflux conditions. This method yields 4-Methylquinazoline through a cyclization process. Another common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization with formamide .

Industrial Production Methods: Industrial production of 4-Methylquinazoline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The scalability of these methods makes them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed:

- Quinazoline N-oxides

- Dihydroquinazoline derivatives

- Substituted quinazoline compounds

Comparaison Avec Des Composés Similaires

Quinazoline: The parent compound of 4-Methylquinazoline, known for its broad range of biological activities.

Quinazolinone: A related compound with a carbonyl group at the 4-position, exhibiting similar pharmacological properties.

2-Methylquinazoline: Another methyl-substituted quinazoline with distinct biological activities.

Uniqueness of 4-Methylquinazoline: 4-Methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a minor component in insect pheromones and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Activité Biologique

4-Methylquinazoline is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of 4-methylquinazoline, focusing on its antimicrobial, anticancer, and other therapeutic potentials, along with relevant case studies and research findings.

Chemical Structure and Synthesis

4-Methylquinazoline can be synthesized through several methods, including the reaction of 2-aminoacetophenone with formamide in the presence of a Lewis acid catalyst. The typical yield ranges from 50% to 75% depending on the reaction conditions . The compound's structure allows it to interact with various biological macromolecules, leading to a wide range of biological activities.

Antimicrobial Activity

One of the notable biological activities of 4-methylquinazoline is its antimicrobial properties. It has been identified as a promising candidate in the development of agents targeting Triatoma infestans, the primary vector for Chagas disease. The compound exhibits insecticidal activity, making it valuable in controlling pest populations .

Table 1: Antimicrobial Activity of 4-Methylquinazoline

| Microorganism | Activity | Reference |

|---|---|---|

| Bacillus subtilis | No growth inhibition | |

| Escherichia coli | No growth inhibition | |

| Staphylococcus aureus | Moderate activity |

Anticancer Properties

Research indicates that 4-methylquinazoline derivatives possess significant anticancer properties. Various studies have demonstrated moderate antiproliferative effects against different cancer cell lines, including bronchial carcinoma (A549) and breast adenocarcinoma (MCF-7) cells. These effects are comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Anticancer Activity

In one study, researchers evaluated the cytotoxicity of 4-methylquinazoline against several tumor cell lines. The results indicated that at a concentration of , treated MCF-7 cells exhibited nuclear deformation and microtubule network disruption, suggesting a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish their therapeutic effects. For instance, substituents at the C-4 position have been identified as critical for immunosuppressive activity .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| C-4 | Key modification site for immunosuppression |

| C-6 | Enhances COX-2 inhibitory effect |

Other Biological Activities

In addition to antimicrobial and anticancer activities, 4-methylquinazoline has shown potential in other therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

- Antiviral : Research suggests potential antiviral activities against certain viral strains.

- Antihypertensive : Certain analogs have been investigated for their ability to lower blood pressure .

Propriétés

IUPAC Name |

4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOEZZCZCCPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287113 | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-46-9 | |

| Record name | 4-Methylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.